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1-(3,4-Dichlorobenzyl)azetidine

Cat. No.: B15334863
M. Wt: 216.10 g/mol
InChI Key: GWJLGXIGHRIRLC-UHFFFAOYSA-N
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Description

Historical Context of Azetidine (B1206935) Derivatives in Chemical and Biological Research

The study of azetidine derivatives dates back to the early 20th century, with initial explorations into their synthesis and basic reactivity. rsc.org A significant milestone in the history of azetidines was the discovery of naturally occurring azetidine-2-carboxylic acid, which highlighted the biological relevance of this four-membered ring system. wikipedia.org The most prominent members of the azetidine family are the β-lactams (azetidin-2-ones), which form the core structure of penicillin and other vital antibiotics. rsc.org Beyond antibiotics, azetidine-containing compounds have been investigated for a wide array of pharmacological activities, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents. rsc.orgresearchgate.net

Conformational and Strain Properties of the Azetidine Ring System

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its structure is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key determinant of its chemical reactivity, making it more reactive than its five-membered counterpart, pyrrolidine (B122466), but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org The azetidine ring is not planar and adopts a puckered conformation to alleviate some of the torsional strain. This non-planar geometry provides a defined three-dimensional arrangement of substituents, which is a valuable feature in the design of molecules that interact with specific biological targets.

Rationales for the Incorporation of Dichlorobenzyl Moieties in Bioactive Scaffolds

The dichlorobenzyl group, particularly the 3,4-dichloro substitution pattern, is a common feature in many biologically active compounds. The presence of chlorine atoms on the benzene (B151609) ring significantly influences the molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological macromolecules. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The 3,4-dichloro substitution pattern has been specifically implicated in the activity of various compounds, including neurokinin receptor antagonists and herbicides. nih.govnih.gov This substitution can also block sites of metabolism, thereby increasing the in vivo half-life of a drug.

Overview of Research Directions in Azetidine Chemistry and Related Dichlorobenzyl Conjugates

Current research in azetidine chemistry is focused on the development of new synthetic methodologies to access functionalized azetidines, as well as their application as building blocks in the synthesis of more complex molecules. rsc.orgresearchgate.net There is a growing interest in using azetidines as bioisosteres for other cyclic amines or even acyclic fragments in drug design. The conjugation of azetidines with moieties like the dichlorobenzyl group is a strategy to create novel chemical entities with tailored pharmacological profiles. Research on related dichlorobenzyl-containing heterocyclic compounds has shown promise in areas such as the development of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonists, which have potential applications in the treatment of pain, inflammation, and psychiatric disorders. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2N B15334863 1-(3,4-Dichlorobenzyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11Cl2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

GWJLGXIGHRIRLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations for 1 3,4 Dichlorobenzyl Azetidine and Analogues

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring requires specialized synthetic methods to overcome the inherent energetic barriers. researchgate.net Key strategies include intramolecular cyclization, intermolecular cycloaddition, ring expansion, and strain-release homologation.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. frontiersin.org This approach typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to form the four-membered ring.

One prominent method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, on a γ-carbon. nih.govfrontiersin.org Another powerful technique is the intramolecular aminolysis of epoxides. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org This reaction proceeds through the C3-selective attack of the amine on the epoxide, leading to the formation of the azetidine ring. nih.govfrontiersin.org The choice of solvent can be critical, with 1,2-dichloroethane (B1671644) (DCE) often providing better selectivity and yield compared to other solvents like benzene (B151609). nih.govfrontiersin.org

Palladium-catalyzed intramolecular C(sp³)–H amination represents a more modern approach. rsc.org This method utilizes a palladium(II) catalyst to activate a γ-C-H bond, followed by intramolecular cyclization to form the azetidine ring. rsc.org The reaction is promoted by an oxidant and an additive, such as benziodoxole tosylate and AgOAc, respectively. rsc.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions offer a direct and atom-economical route to functionalized azetidines. researchgate.netresearchgate.net The most notable among these is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.netnih.govnih.govrsc.orgresearchgate.netrsc.org

The classic aza Paternò-Büchi reaction often requires UV light to excite the imine, which then undergoes cycloaddition with an alkene. nih.govrsc.org However, recent advancements have led to the development of visible-light-mediated versions of this reaction. rsc.orgresearchgate.netnih.govspringernature.comspringernature.comchemrxiv.orgspringernature.com These methods often employ a photocatalyst, such as an iridium complex, to facilitate the reaction under milder conditions. rsc.orgnih.govchemrxiv.org The use of specific imine surrogates, like 2-isoxazoline-3-carboxylates, has proven effective in these visible-light-mediated cycloadditions, allowing for a broad substrate scope with various alkenes. rsc.orgresearchgate.netresearchgate.netnih.gov

Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (2-azetidinone). mdpi.com While this produces a related but distinct scaffold, the resulting β-lactam can potentially be reduced to the corresponding azetidine. magtech.com.cn Organocatalyzed formal [2+2] cycloadditions of ketimines with allenoates have also been developed to produce highly functionalized azetidines with excellent stereoselectivity. acs.org

Reaction Type Reactants Conditions Key Features
Aza Paternò-BüchiImine, AlkeneUV or Visible Light (with photocatalyst)Direct formation of azetidine ring; can be stereospecific. researchgate.netnih.govrsc.org
Staudinger CycloadditionKetene, ImineBase (e.g., triethylamine)Forms β-lactams (2-azetidinones). mdpi.com
Organocatalyzed [2+2]Ketimine, AllenoateChiral OrganocatalystHigh enantioselectivity for chiral azetidines. acs.org

Ring Expansion Protocols from Smaller Heterocycles

Ring expansion of three-membered heterocycles, particularly aziridines, provides a valuable pathway to azetidines. magtech.com.cn These methods involve the insertion of a one-carbon unit into the aziridine (B145994) ring.

One such strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, leading to a formal [3+1] ring expansion. nih.gov This process is believed to proceed through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Another approach utilizes a gold-catalyzed rearrangement of propargylic aziridines. acs.org This involves a regioselective nucleophilic diborylalkylation to open the aziridine ring, followed by a 4-exo-dig cyclization to form the alkylidene azetidine. acs.org

Strain-Release Homologation Methods

The high ring strain of azabicyclo[1.1.0]butane can be harnessed as a driving force for the synthesis of azetidines. acs.orgacs.orgthieme-connect.com This strain-release homologation involves the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester. acs.orgacs.org The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming a homologated azetidinyl boronic ester. acs.orgacs.org This method is notable for its modularity, stereospecificity, and applicability to a wide range of boronic esters. acs.orgacs.org Furthermore, a multicomponent variation of this strategy has been developed, allowing for the diversity-oriented synthesis of substituted azetidines. nih.gov

Functionalization and Derivatization Strategies for Azetidine Scaffolds

Once the azetidine ring is formed, further functionalization is often necessary to produce the desired target compound. For the synthesis of 1-(3,4-Dichlorobenzyl)azetidine, the key step is the introduction of the 3,4-dichlorobenzyl group onto the azetidine nitrogen.

N-Alkylation and N-Arylation Approaches for Benzyl (B1604629) Substitution

N-alkylation is a fundamental transformation for functionalizing the azetidine core. nih.gov The direct alkylation of an azetidine with a benzyl halide, such as 3,4-dichlorobenzyl chloride or bromide, is a common and straightforward approach. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Phase-transfer catalysis (PTC) can be employed to facilitate the N-alkylation of azetidine. phasetransfercatalysis.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate, particularly when the reactants have limited mutual solubility. phasetransfercatalysis.com The base, often potassium carbonate, absorbs the acid generated during the reaction. phasetransfercatalysis.com

In some synthetic routes, the benzyl group may be introduced at an earlier stage. For example, a primary amine can be alkylated with in situ generated bis-triflates of 2-substituted-1,3-propanediols to form 1,3-disubstituted azetidines. organic-chemistry.org Additionally, N-alkylation can be achieved through a one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org

For more complex scenarios, such as the synthesis of chiral azetidines, diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been reported. rsc.org While this method focuses on C-alkylation, it highlights the sophisticated strategies available for functionalizing the azetidine scaffold.

Method Reagents Key Features
Direct N-AlkylationAzetidine, 3,4-Dichlorobenzyl halide, BaseStraightforward method for benzyl group introduction.
Phase-Transfer CatalysisAzetidine, 3,4-Dichlorobenzyl halide, Base, Phase-Transfer CatalystEnhanced reaction rates and efficiency. phasetransfercatalysis.com
One-Pot CyclocondensationAlkyl dihalide, 3,4-Dichlorobenzylamine (B86363)Forms the N-benzylated azetidine ring in a single step. organic-chemistry.org

C(sp³)–H Functionalization of Azetidine Rings

The direct functionalization of C(sp³)–H bonds in azetidine rings represents a powerful and atom-economical strategy for the synthesis of complex derivatives. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a highly efficient method for constructing azetidine rings. organic-chemistry.orgacs.org This approach utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of amine substrates. The transformation of γ-C(sp³)–H bonds into C–N bonds proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high diastereoselectivity. organic-chemistry.org Studies have shown that primary γ-C–H bonds are the most reactive in these cyclizations. organic-chemistry.org This methodology has been successfully applied to the synthesis of various azabicyclic scaffolds from aliphatic amines. acs.org

Another approach involves visible-light-induced dual C(sp³)–H bond functionalization of tertiary amines. This method proceeds via a hydrogen atom transfer to a carbene and subsequent cycloaddition. acs.org Furthermore, copper-catalyzed direct C(sp²)–H/C(sp³)–H coupling reactions have been developed for the functionalization of aza-aromatic rings with fluoroalcohols, creating valuable building blocks. nih.gov

Diastereoselective and Chemoselective Modifications

Achieving high levels of diastereoselectivity and chemoselectivity is crucial in the synthesis of complex molecules containing the azetidine motif. Iodine-mediated cyclization of homoallyl amines provides a method for the diastereoselective preparation of cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. nih.govbirmingham.ac.uk These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. acs.org This kinetically controlled reaction favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. Quantum chemical calculations have provided insight into the origin of this selectivity, which is consistent with Baldwin's rules for ring-formation reactions. acs.org

Catalyst Systems and Reaction Conditions for Azetidine Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of azetidine synthesis. A variety of catalytic systems have been developed to address the challenges associated with the formation of this strained ring system.

Photocatalytic Approaches

Visible-light-mediated photocatalysis has emerged as a mild and powerful tool for azetidine synthesis. synthical.comchemrxiv.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is an efficient route to functionalized azetidines. researchgate.net Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, induced by photoredox-catalyzed aerobic oxidation, have been developed for the stereoselective and high-yielding synthesis of azetidines. acs.orgacs.org

Another innovative photocatalytic method involves the radical strain-release (RSR) functionalization of azabicyclo[1.1.0]butanes (ABBs). synthical.comchemrxiv.org This strategy utilizes a photosensitizer to generate radical intermediates that react with the strained ABB scaffold, leading to densely functionalized azetidines. synthical.com

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of azetidines. Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds is a highly efficient method for synthesizing azetidines and other N-heterocycles. organic-chemistry.orgacs.org These reactions often feature low catalyst loading, inexpensive reagents, and mild conditions. organic-chemistry.org The use of a picolinamide (PA) directing group is common in these transformations. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed N-arylation reactions have also been shown to be effective for the synthesis of N-arylazetidines from aryl bromides and azetidine. researchgate.net

Catalyst SystemSubstrate ScopeKey Features
Pd(OAc)₂ / Picolinamide (PA)γ-amino alcoholsIntramolecular C(sp³)-H amination
Pd(OAc)₂ / XPhosAryl bromides, AzetidineN-Arylation

Titanium(IV)-Mediated Coupling Reactions

Titanium-mediated reactions offer a unique approach to azetidine synthesis. A Ti(IV)-mediated method for the synthesis of spirocyclic NH-azetidines from oxime ethers has been described. nih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, involving the formation of a titanacyclopropane intermediate. nih.gov Additionally, Ti(OiPr)₄/nBuLi-mediated cross-coupling reactions of 1,3-butadiynes with α-iminonitriles have been developed to produce functionalized 3-aminopyrroles. rsc.org

Mechanistic Insights into this compound Synthesis

While specific mechanistic studies on the synthesis of this compound are not extensively detailed in the provided search results, the general principles of azetidine formation can be applied. The synthesis of this compound would likely involve the reaction of 3,4-dichlorobenzylamine with a suitable three-carbon electrophile, such as 1,3-dihalopropane or a related synthon.

The palladium-catalyzed intramolecular C-H amination provides a plausible mechanistic framework. A precursor containing the 3,4-dichlorobenzylamino moiety and a suitable picolinamide directing group could undergo cyclization via a Pd(II)/Pd(IV) catalytic cycle to form the azetidine ring. organic-chemistry.org

Alternatively, a four-component strain-release-driven synthesis could be envisioned. nih.govnih.gov This approach would involve the reaction of a lithiated azabicyclo[1.1.0]butane with an electrophile, followed by a organic-chemistry.orgacs.org-Brook rearrangement and subsequent reaction with 3,4-dichlorobenzyl bromide.

The aza Paternò-Büchi reaction offers another potential pathway. A photocatalytic [2+2] cycloaddition between an imine derived from 3,4-dichlorobenzaldehyde (B146584) and an appropriate alkene could yield a substituted azetidine, which could then be converted to the target compound. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 3,4 Dichlorobenzyl Azetidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms. researchgate.netresearchgate.net

The ¹H NMR spectrum provides information on the different types of protons in a molecule. For 1-(3,4-Dichlorobenzyl)azetidine, distinct signals would be expected for the protons on the aromatic ring and the aliphatic azetidine (B1206935) ring.

Based on analyses of similar structures, such as 1-(substituted-benzyl)azetidine derivatives, the proton environments can be predicted. nih.gov The three protons of the azetidine ring would typically appear as two multiplets. The two protons at the C2 and C4 positions are chemically equivalent and would couple with the C3 protons, likely appearing as a triplet. The two protons at the C3 position would couple with the C2/C4 protons, appearing as a quintet. The benzylic methylene (B1212753) protons (-CH₂-) connecting the aromatic ring to the azetidine nitrogen would appear as a sharp singlet, as they have no adjacent protons to couple with. The three aromatic protons on the 3,4-dichlorophenyl group would exhibit a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring: one singlet (or a doublet with a very small coupling constant) and two doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of related structures. nih.gov

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Azetidine H-3~2.1 - 2.4Quintet2H
Azetidine H-2, H-4~3.2 - 3.5Triplet4H
Benzylic CH₂~3.6Singlet2H
Aromatic H~7.1 - 7.5Multiplet (Doublets, Singlet)3H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected: two for the azetidine ring, one for the benzylic carbon, and five for the aromatic ring (one carbon signal may be difficult to observe due to substitution).

Analysis of related azetidine compounds provides a basis for predicting these shifts. nih.gov The aliphatic carbons of the azetidine ring would appear in the upfield region of the spectrum. The C3 carbon is expected around 20-25 ppm, while the C2 and C4 carbons, being adjacent to the nitrogen atom, would be shifted downfield to approximately 50-55 ppm. The benzylic carbon (-CH₂-) would be found further downfield, typically in the 60-65 ppm range. The aromatic carbons appear between 125 and 140 ppm, with the two carbons directly bonded to chlorine atoms showing distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of related structures. nih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Azetidine C-3~23
Azetidine C-2, C-4~51
Benzylic CH₂~62
Aromatic CH~128 - 132
Aromatic C-Cl~130 - 133
Aromatic C-CH₂~138

To unequivocally assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the signals of the H-2/H-4 protons and the H-3 protons of the azetidine ring, confirming their connectivity. It would also show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would link the azetidine proton signals to their corresponding carbon signals (H-2/H-4 to C-2/C-4; H-3 to C-3), the benzylic proton signal to the benzylic carbon, and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). Key HMBC correlations would include a cross-peak between the benzylic protons and the azetidine C-2/C-4 carbons, as well as with the aromatic carbons (C-1, C-2, C-6). This would firmly establish the connection between the benzyl (B1604629) group and the azetidine ring.

Together, these advanced techniques provide an unambiguous and complete assignment of the molecule's structure. nih.govipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would be characterized by absorptions corresponding to its aliphatic and aromatic C-H bonds, the C-N bond of the azetidine, and the C-Cl bonds on the benzene ring. Data from 3,4-dichlorobenzyl alcohol and other azetidine derivatives can be used to predict the key absorption bands. nih.govnih.gov

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch (Aliphatic)Azetidine & Benzylic CH₂2850 - 3000
C-H Stretch (Aromatic)Dichlorophenyl Ring3000 - 3100
C-C Stretch (Aromatic)Dichlorophenyl Ring1470 - 1600
C-N Stretch (Aliphatic Amine)Azetidine Ring1100 - 1250
C-Cl StretchDichlorophenyl Ring700 - 850

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (formula: C₁₀H₁₁Cl₂N), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of ions at m/z 215, 217, and 219, with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would provide further structural proof. A major fragmentation pathway would be the cleavage of the bond between the benzylic carbon and the nitrogen atom. This would lead to the formation of a highly stable 3,4-dichlorobenzyl cation (m/z 159, with its isotopic variant at m/z 161), which would likely be a prominent peak in the spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

Analysis Predicted Value
Molecular FormulaC₁₀H₁₁Cl₂N
Exact Mass215.0268 g/mol
Molecular Ion Peak ([M]⁺)m/z 215 (with isotope peaks at 217, 219)
Major Fragment Ionm/z 159 (3,4-Dichlorobenzyl cation)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula to validate its empirical formula. For a pure sample of this compound, the experimental percentages are expected to be in close agreement with the calculated values. nih.gov

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Theoretical Percentage (%)
CarbonC55.59%
HydrogenH5.13%
NitrogenN6.48%
ChlorineCl32.81%

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn determined by the molecular structure, particularly the presence of chromophores.

In the case of this compound, the primary chromophore is the 3,4-dichlorobenzyl group. The azetidine ring, being a saturated heterocyclic amine, does not exhibit significant absorption in the near-UV region (200-400 nm). The nitrogen atom possesses a lone pair of electrons which can undergo n→σ* transitions, but these typically occur at wavelengths below 200 nm and are often not observed in standard UV-Vis spectroscopy.

The electronic spectrum of this compound is therefore dominated by the transitions within the substituted benzene ring. Benzene itself exhibits three absorption bands at approximately 184 nm (E1 band), 204 nm (E2 band), and 255 nm (B band). sigmaaldrich.com These correspond to π→π* transitions. When substituents are added to the benzene ring, the symmetry of the molecule is altered, which can affect the position (λmax) and intensity (εmax) of these absorption bands.

The 3,4-dichloro substitution on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the electron-donating effect of the chlorine atoms' lone pairs via resonance, which outweighs their electron-withdrawing inductive effect. This donation of electron density into the π-system of the benzene ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. Furthermore, the presence of the azetidin-1-ylmethyl group, which is an alkylamine substituent, is also known to influence the electronic transitions. For comparison, benzylamine (B48309) exhibits absorption maxima at approximately 206 nm and 256 nm. researchgate.net

Detailed research on the UV-Vis spectrum of this compound is not extensively available in the public domain. However, based on the analysis of its constituent chromophores and the known effects of similar substituents on the benzene ring, the expected UV-Vis absorption data can be estimated. The primary π→π* transitions originating from the dichlorinated benzene ring are anticipated to be the most prominent features in the spectrum.

The following table summarizes the expected electronic transitions and their estimated absorption maxima for this compound in a non-polar solvent like hexane (B92381) or cyclohexane.

Transition Chromophore Estimated λmax (nm) Notes
π→π3,4-Dichlorobenzyl~ 210-220Corresponds to the E2 band of benzene, shifted by substituents.
π→π3,4-Dichlorobenzyl~ 260-275Corresponds to the B band of benzene, fine structure may be lost due to substitution. The chloro and alkylamine groups contribute to a bathochromic shift.
n→σ*Azetidine Nitrogen< 200Typically occurs in the far UV and is often not observed in standard spectra.

It is important to note that the solvent can also influence the UV-Vis spectrum. In polar solvents, interactions with the solvent molecules can alter the energy levels of the electronic states, often leading to shifts in the absorption maxima. For instance, transitions with an increase in dipole moment upon excitation are typically red-shifted in more polar solvents.

Structure Activity Relationship Sar Studies and Molecular Basis of Biological Interactions

Impact of the Azetidine (B1206935) Ring System on Biological Recognition

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a critical component for the biological activity of this class of compounds. rsc.orgrsc.org Its significance is highlighted in studies where replacing a 4,4-disubstituted piperidine (B6355638) with a simple 3-substituted azetidine in a series of neurokinin-2 (NK2) receptor antagonists led to excellent functional potency. researchgate.netresearchgate.net The inherent ring strain of the azetidine ring, which is greater than that of a five-membered pyrrolidine (B122466) ring but less than a three-membered aziridine (B145994) ring, gives it a unique conformational rigidity and reactivity. rsc.orgrsc.orgresearchgate.net This structural feature is crucial for how the molecule presents itself to and fits within the binding site of a biological target. nih.gov

The azetidine ring can serve as a constrained analog of more flexible moieties, which can be advantageous in drug design. nih.gov For instance, in the context of GABA uptake inhibitors, azetidine derivatives are considered conformationally constrained analogs of GABA or β-alanine. nih.gov This rigidity can lead to a more favorable entropy of binding, as less conformational freedom is lost upon binding to a receptor. Furthermore, the nitrogen atom within the azetidine ring can act as a key hydrogen bond acceptor or a point of attachment for various substituents that can modulate the compound's properties. nih.gov Studies on okaramine B, an insecticidal natural product, have shown that the azetidine ring is essential for its biological activity, as ring-opened analogs were inactive. nih.gov This underscores the importance of the intact four-membered ring for proper interaction with its target. nih.gov

Role of the 3,4-Dichlorobenzyl Moiety in Ligand Binding and Selectivity

The 3,4-dichlorobenzyl group is another cornerstone of the molecular structure, playing a pivotal role in ligand binding and selectivity. The two chlorine atoms on the phenyl ring are not merely passive additions; they significantly influence the electronic and steric properties of this part of the molecule. In a series of neurokinin-2 (NK2) antagonists, the 5-(3,4-dichlorophenyl) group was a key feature of the most potent compounds. researchgate.net

The dichlorination pattern affects the electron distribution of the aromatic ring, which can influence various non-covalent interactions with the target protein, such as pi-pi stacking and hydrophobic interactions. The specific positioning of the chlorine atoms at the 3 and 4 positions is often critical. For instance, in the development of monoamine oxidase (MAO) inhibitors, the substitution pattern on the aromatic rings of chalcone (B49325) analogs was found to be a key determinant of their inhibitory potency and selectivity for MAO-A versus MAO-B. nih.gov

Furthermore, the 3,4-dichlorobenzyl moiety can direct the molecule to specific binding pockets. In the case of tubulin inhibitors, the 2,4-dichlorobenzyl group of 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT) was found to alkylate sulfhydryl groups of β-tubulin, leading to mitotic arrest. nih.gov This highlights how the substituted benzyl (B1604629) group can be directly involved in the mechanism of action. The selectivity of compounds for different receptors or enzymes can also be fine-tuned by the nature and position of substituents on the benzyl ring. researchgate.netresearchgate.net For example, in a series of NK2 antagonists, the 3,4-dichlorophenyl group contributed to high selectivity over related neurokinin receptors like NK1 and NK3. researchgate.net

Influence of Substituent Variations on Molecular Potency and Metabolic Stability in vitro

The potency and metabolic stability of 1-(3,4-Dichlorobenzyl)azetidine analogs can be significantly altered by making structural modifications at various positions. These changes can affect how strongly the molecule binds to its target and how it is processed by metabolic enzymes in the body.

Modification of the N-Benzyl Substituent

Modifications to the N-benzyl group have been explored to enhance metabolic stability. researchgate.net In a series of neurokinin-2 (NK2) receptor antagonists, N-benzyl oxidation was identified as a major metabolic pathway for a lipophilic lead compound. researchgate.net To address this, replacing the benzyl group with a less lipophilic cyclopropylmethyl group resulted in a compound with both good potency and significantly improved metabolic stability in human liver microsomes. researchgate.net This demonstrates a successful strategy to block a site of metabolism without sacrificing biological activity. The choice of the N-substituent is a balancing act between maintaining the necessary interactions for potency and reducing susceptibility to metabolic enzymes.

Structural Alterations on the Azetidine Ring

The azetidine ring itself can be a site for structural modifications to fine-tune a compound's properties. nih.gov In the development of neurokinin-2 (NK2) antagonists, modifying the substituent at the 3-position of the azetidine ring was a strategy to increase potency and adjust the compound's lipophilicity. researchgate.net For example, the introduction of a sulfamide (B24259) moiety at this position led to a compound with excellent metabolic stability and high potency in functional assays. researchgate.net

Furthermore, the size of the heterocyclic ring can impact stability. In one study, expanding a strained azetidine ring to a more stable pyrrolidine ring resulted in a more stable analog. nih.gov This suggests that while the four-membered ring can be beneficial for activity, its inherent strain can also lead to instability in certain chemical environments. nih.gov

Effects of Remote Substituents on Receptor Antagonism and Enzyme Inhibition

Introducing substituents at positions distant from the core azetidine and dichlorobenzyl moieties can have profound effects on the compound's activity. In the context of neurokinin-2 (NK2) antagonists, a series of piperidone analogues were developed where replacements for a polar sulfamide moiety were sought to improve oral absorption. nih.gov These "remote" changes led to the identification of a compound with equivalent pharmacological activity and metabolic stability but with greatly improved pharmacokinetic properties in rats. nih.gov

Mechanistic Investigations of Azetidine Derivatives in Biological Systems Excluding Clinical Outcomes

Receptor Binding and Antagonist Activity Profiling (e.g., Neurokinin-2 Receptor Antagonism, Monoamine Transporter Ligands)

Derivatives containing the azetidine (B1206935) and dichlorophenyl motifs have shown significant interactions with key receptor systems, particularly as antagonists for neurokinin receptors and as ligands for monoamine transporters.

Analogs of 1-(3,4-Dichlorobenzyl)azetidine have been investigated as potent antagonists of the Neurokinin-2 (NK2) receptor. nih.govnih.gov The tachykinin family of neuropeptides, including substance P and neurokinin A (NKA), act through neurokinin receptors (NK1, NK2, and NK3) to modulate a variety of physiological processes. nih.gov The NK2 receptor, in particular, is a target for therapeutic intervention in inflammatory and smooth muscle-related disorders. nih.gov In a series of piperidone-based compounds, the incorporation of a 3-substituted azetidine ring was found to be a critical optimization step. nih.govnih.gov

Furthermore, compounds featuring a dichlorophenyl group have demonstrated high affinity for monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). acs.orgrsc.org These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. acs.org The dichlorophenyl moiety plays a crucial role in the binding of ligands to these transporters. google.com

In Vitro Functional Assays for Receptor Activation or Inhibition

Functional assays are essential to determine whether a ligand acts as an agonist (activator) or antagonist (inhibitor) at a given receptor. For NK2 receptor antagonists related to this compound, functional potency has been quantified using isolated tissue preparations. The Rabbit Pulmonary Artery (RPA) assay is a classic method where the ability of an antagonist to inhibit the contraction induced by an NK2 agonist is measured. nih.govnih.gov

One exemplary compound, a piperidone derivative incorporating a substituted azetidine ring, demonstrated excellent functional potency in the RPA assay, with a pA2 value of 9.3. nih.govnih.gov The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency. Another analog showed high potency in human bladder smooth muscle functional assays with a pK(b) of 8.9. nih.gov

For monoamine transporters, functional activity is often assessed via uptake inhibition assays. In these experiments, the ability of a compound to block the transport of a radiolabeled monoamine (e.g., [3H]dopamine) into cells or synaptosomes is measured. rsc.org Tropane analogs featuring a 3,4-dichlorophenyl group have been shown to be potent inhibitors of dopamine uptake. rsc.org

Table 1: Functional Potency of Related Azetidine Derivatives as NK2 Receptor Antagonists

Compound ClassAssayPotency (pA2 / pK(b))Source
Piperidone-azetidinylRabbit Pulmonary Artery (RPA)9.3 nih.govnih.gov
Piperidone-azetidinylHuman Bladder Smooth Muscle8.9 nih.gov

Radioligand Binding Studies for Receptor Selectivity

Radioligand binding assays are a powerful tool used to determine the affinity of a compound for a specific receptor and to profile its selectivity against other receptors. acs.org These assays measure the displacement of a specific, high-affinity radiolabeled ligand from the receptor by the test compound. The resulting data are often expressed as an IC50 value (the concentration of test compound that displaces 50% of the radioligand) or a Ki value (the inhibition constant).

In the context of NK2 receptor antagonists, radioligand binding studies have demonstrated high selectivity. One sulfamide (B24259) analogue showed excellent selectivity for the human NK2 receptor (IC50 = 4 nM) over the related human neurokinin receptors h-NK1 (IC50 = 7.9 µM) and h-NK3 (IC50 = 1.8 µM). nih.gov This high degree of selectivity is a critical attribute for a targeted therapeutic agent.

Similarly, studies on monoamine transporter ligands have used radioligand binding to determine affinity and selectivity. Thiazolyl-tropane analogs with a dichlorophenyl substituent were evaluated for their binding to DAT, SERT, and NET. rsc.org These compounds generally displayed higher affinity for DAT compared to SERT and NET, indicating a degree of selectivity for the dopamine transporter. rsc.org

Table 2: Receptor Binding Affinity and Selectivity of Related Dichlorophenyl/Azetidine Derivatives

Compound ClassTarget ReceptorBinding Affinity (IC50 / Ki)Source
Piperidone-azetidinyl Sulfamideh-NK24 nM nih.gov
Piperidone-azetidinyl Sulfamideh-NK17900 nM nih.gov
Piperidone-azetidinyl Sulfamideh-NK31800 nM nih.gov
Thiazolyl-tropane (Dichlorophenyl)DATHigh Affinity rsc.org
Thiazolyl-tropane (Dichlorophenyl)SERTLower Affinity rsc.org
Thiazolyl-tropane (Dichlorophenyl)NETLower Affinity rsc.org

Enzyme Inhibition Studies

Azetidine derivatives have been identified as inhibitors of various enzymes, acting through both non-covalent and potentially novel mechanisms.

Mechanism-Based Enzyme Inhibition

Mechanism-based inhibitors are compounds that are converted by the target enzyme into a reactive species, which then irreversibly inactivates the enzyme. This contrasts with non-covalent inhibitors, which bind reversibly to the enzyme's active site.

In studies of inhibitors for the human cytomegalovirus (HCMV) protease, azetidine-containing dipeptides were developed as non-covalent inhibitors. nih.gov This was a deliberate design choice, moving away from related β-lactam derivatives that were known to act as mechanism-based inhibitors by covalently interacting with the serine residue in the enzyme's active site. nih.gov

Conversely, a series of azetidine derivatives that kill Mycobacterium tuberculosis were found to act by arresting the late-stage biosynthesis of mycolic acids. nih.gov Notably, these compounds did not give rise to detectable resistance, a characteristic that can sometimes be associated with mechanism-based inhibitors that form covalent adducts, although the precise mechanism was determined to be a novel, non-covalent interaction. nih.gov

In Vitro Efficacy Against Specific Enzymatic Targets (e.g., Phospholipase A2, Beta-Lactamase)

The azetidine scaffold has been incorporated into inhibitors targeting a range of enzymes critical to disease processes. While direct data on this compound is limited, related structures show potent inhibition against several enzymatic targets.

Stearoyl-CoA Desaturase 1 (SCD1): Azetidine-containing pyridazine (B1198779) carboxamides have been reported as SCD1 inhibitors. SCD1 is an enzyme involved in fatty acid metabolism, and its inhibition is a target for metabolic diseases.

Fatty Acid Amide Hydrolase (FAAH): A class of azetidine derivatives has been developed as inhibitors of FAAH, an enzyme that degrades endocannabinoids like anandamide. FAAH inhibition is pursued for treating pain, anxiety, and inflammation.

HCMV Protease: As mentioned, azetidine-derived dipeptides were found to be non-covalent inhibitors of the HCMV protease, which is essential for viral maturation. nih.gov

Mycolic Acid Biosynthesis: A series of azetidine derivatives demonstrated potent bactericidal activity against Mycobacterium tuberculosis by inhibiting cell envelope biogenesis, specifically the final stages of mycolic acid assembly. nih.gov

Table 3: In Vitro Efficacy of Azetidine Derivatives Against Various Enzymatic Targets

Compound ClassEnzymatic TargetBiological SystemInhibitory EffectSource
Azetidine-pyridazine carboxamidesStearoyl-CoA Desaturase 1 (SCD1)N/APotent Inhibition
Azetidine derivativesFatty Acid Amide Hydrolase (FAAH)N/APotent Inhibition
Azetidine-dipeptidesHCMV ProteaseHuman CytomegalovirusNon-covalent inhibition of replication nih.gov
BGAz-series azetidinesMycolic Acid BiosynthesisMycobacterium tuberculosisBactericidal; MIC99 <10 µM nih.gov

Cellular Target Identification and Molecular Mechanisms of Action

Identifying the cellular targets and downstream molecular consequences of a compound's action is crucial to understanding its biological profile. For azetidine-based compounds, cellular studies have revealed effects on signal transduction pathways and essential biosynthetic processes.

One key identified target for a class of (R)-azetidine-2-carboxamide analogues is the Signal Transducer and Activator of Transcription 3 (STAT3). acs.org STAT3 is a transcription factor that is aberrantly activated in many human cancers, promoting cell growth, survival, and proliferation. These azetidine amides were found to be potent, direct inhibitors of STAT3. acs.org Mechanistically, they inhibit STAT3 phosphorylation and its DNA-binding activity in human breast cancer cells. This leads to the suppression of STAT3 target gene expression, inhibition of cancer cell growth and colony survival, and the induction of apoptosis. acs.org

In a different context, the cellular target of bactericidal azetidines was identified in Mycobacterium tuberculosis. nih.gov Through target deconvolution studies, the mechanism of action was pinpointed to the inhibition of the cell envelope biogenesis pathway. nih.gov Specifically, these compounds interfere with the late-stage synthesis and transport of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death. nih.gov

Table 4: Cellular Activities and Identified Targets of Azetidine Analogs

Compound ClassCellular Target/PathwayCell Line / OrganismCellular EffectSource
(R)-Azetidine-2-carboxamidesSTAT3MDA-MB-231 (Breast Cancer)Inhibition of cell growth, suppression of colony formation, induction of apoptosis acs.org
BGAz-series azetidinesMycolic Acid BiosynthesisMycobacterium tuberculosisInhibition of mycobacterial growth nih.gov

In Vitro Cellular Assays for Biological Response

The biological response of azetidine derivatives has been evaluated through a variety of in vitro assays, revealing activities ranging from antiproliferative to antimicrobial and antioxidant.

Antiproliferative Activity:

Numerous studies have highlighted the antiproliferative effects of azetidine-containing compounds in various cancer cell lines. For example, a series of novel 3-(prop-1-en-2-yl)azetidin-2-ones demonstrated significant antiproliferative activities in MCF-7 (ER positive) and MDA-MB-231 (triple-negative) breast cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range. 117.244.107medwinpublishers.com Another study on 3-(4-methoxyphenyl)azetidine (B1594139) analogues also reported promising antiproliferative activities against several human cancer cell lines. nih.gov Specifically, compound 4A-17 was found to be more potent than the standard drug Doxorubicin in U251 cancer cells. nih.gov While specific data for this compound is scarce, the antiproliferative potential of the broader azetidinone class is well-established. researchgate.netdovepress.com

Interactive Table: Antiproliferative Activity of Selected Azetidine Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
3-(prop-1-en-2-yl)azetidin-2-onesMCF-70.01 - 0.033 117.244.107medwinpublishers.com
3-(prop-1-en-2-yl)azetidin-2-onesMDA-MB-2310.023 - 0.033 117.244.107medwinpublishers.com
3-(4-methoxyphenyl)azetidine analogue (4A-17)U2510.03 nih.gov
3-(4-methoxyphenyl)azetidine analogue (4A-19)HepG20.46 nih.gov

Antimicrobial Activity:

Azetidine derivatives have also been investigated for their antimicrobial properties. A study on 1,3,4-triaryl-2-azetidinones reported that some of these compounds showed remarkable activity against Pseudomonas aeruginosa. kastamonu.edu.tr Another study on spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones demonstrated moderate activity against several bacterial strains. nih.gov The combination of amylmetacresol (B1666032) and 2,4-dichlorobenzyl alcohol (a related dichlorobenzyl compound) has shown broad-spectrum bactericidal activity against various organisms implicated in pharyngitis. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Azetidine and Related Derivatives

Compound/Compound ClassOrganismMIC (µg/mL)Reference
1,3,4-oxadiazole (B1194373) LMM6Staphylococcus aureus1.95 - 7.81 mdpi.com
4,4′-dihydroxy-azobenzeneStaphylococcus aureus64 researchgate.net
4,4′-dihydroxy-azobenzeneStaphylococcus pseudintermedius32 researchgate.net
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivativesVarious bacteriaModerate Activity nih.gov

Antioxidant Activity:

Investigations into Antiviral and Antibacterial Mechanisms at the Cellular Level

Understanding the mechanism of action at the cellular level is crucial for the development of new therapeutic agents.

Antiviral Mechanisms:

The antiviral mechanisms of azetidine derivatives and related compounds can be diverse. Some azetidinone derivatives have been reported to exhibit activity against human coronavirus (229E) and influenza A virus (H1N1). drugbank.com The mechanism for some antiviral agents involves the inhibition of viral entry into host cells. For example, the sore throat medication containing 2,4-dichlorobenzyl alcohol has been shown to have a direct virucidal effect on respiratory viruses like parainfluenza virus and cytomegalovirus in vitro. mdpi.comresearchgate.net Other antiviral mechanisms can include the inhibition of viral replication enzymes or interference with viral protein synthesis. frontiersin.org For instance, some alkaloids achieve their antiviral effect by inhibiting viral genome replication. frontiersin.org

Antibacterial Mechanisms:

The antibacterial action of compounds related to this compound can involve various cellular targets. One common mechanism is the disruption of the bacterial cell wall or membrane. nih.gov For example, 2,4-dichlorobenzyl alcohol is thought to exert its antiseptic action through the denaturation of external proteins and rearrangement of their tertiary structure. nih.gov Some 1,3,4-oxadiazole-based compounds have been found to restrict the growth of Staphylococcus aureus through mechanisms that may be independent of lipoteichoic acid synthase (LtaS) function, possibly involving disruption of the cell membrane. mdpi.comnih.gov The inhibition of bacterial enzymes essential for survival is another key mechanism.

Metabolic Stability and Biotransformation Pathways in Liver Microsomes and Related In Vitro Systems

The metabolic stability and biotransformation of a compound are critical determinants of its pharmacokinetic profile. In vitro systems, particularly liver microsomes, are commonly used to assess these properties.

Metabolic Stability:

The stability of a compound in the presence of liver microsomes provides an indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. Studies on related compounds, such as certain piperidone derivatives with a 3,4-dichlorophenyl group, have assessed their in vitro metabolic stability in human liver microsomes (HLM). For example, a study on δ-tocotrienol derivatives highlighted that the introduction of fluorine atoms, intended to improve metabolic stability, led to rapid hydrolysis by microsomal enzymes in an NADPH-independent manner. The metabolic fate of o-dichlorobenzene has been shown to involve the formation of 3,4-dichlorophenyl methyl sulfone, indicating that the dichlorophenyl moiety is a site of metabolic activity. nih.gov

Biotransformation Pathways:

In vitro metabolism studies help to identify the major metabolic pathways and the resulting metabolites. Common biotransformation reactions include oxidation, hydrolysis, and conjugation. For compounds containing a piperazine (B1678402) moiety, metabolism often involves aliphatic hydroxylation and N-dealkylation. The dichlorophenyl group can undergo hydroxylation and subsequent conjugation reactions. The azetidine ring itself can also be a site of metabolism. For example, some azetidine derivatives can undergo ring-opening reactions catalyzed by enzymes like glutathione (B108866) S-transferases (GSTs). The specific biotransformation pathways for this compound would likely involve oxidation of the benzyl (B1604629) and azetidine rings, as well as potential aromatic hydroxylation of the dichlorophenyl ring.

Future Research Directions and Unexplored Avenues in 1 3,4 Dichlorobenzyl Azetidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of azetidines can be challenging due to the inherent ring strain. medwinpublishers.com Future research should focus on developing more efficient and sustainable methods for the synthesis of 1-(3,4-Dichlorobenzyl)azetidine and its derivatives. Current strategies often involve multi-step processes that may not be amenable to large-scale production. researchgate.net

Promising areas for exploration include:

Catalytic Methods: Investigating novel catalytic systems, such as those based on lanthanoids like La(OTf)3, for the regioselective intramolecular aminolysis of epoxy amines could provide a more direct and efficient route to the azetidine (B1206935) core. frontiersin.org Photocatalysis and amine-catalyzed cycloadditions of allenoates and imines also represent modern approaches to azetidine synthesis. magtech.com.cnresearchgate.net

Green Chemistry Approaches: The use of microwave irradiation in conjunction with solid supports like alumina (B75360) or in aqueous media could offer more environmentally friendly and faster reaction conditions. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate scaling up the production of azetidine derivatives.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Aminolysis High regioselectivity and yield. frontiersin.orgOptimization of lanthanoid catalysts and substrate scope.
Photocatalysis Mild reaction conditions, access to unique substitution patterns. researchgate.netmit.eduDevelopment of new photocatalysts and exploration of reaction mechanisms.
Microwave-Assisted Synthesis Reduced reaction times, improved yields. organic-chemistry.orgScreening of different solid supports and solvent systems.
Flow Chemistry Enhanced safety, scalability, and process control.Design and optimization of flow reactors for azetidine synthesis.

Exploration of Diverse Biological Target Spaces for Azetidine Scaffolds

While azetidine-containing compounds have shown promise, the full spectrum of their biological activities is yet to be uncovered. The this compound scaffold should be screened against a wide array of biological targets to identify new therapeutic opportunities.

Future research in this area should include:

High-Throughput Screening (HTS): Employing HTS campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.

Phenotypic Screening: Utilizing cell-based phenotypic assays to identify compounds that induce a desired physiological response without a preconceived target.

Fragment-Based Drug Discovery (FBDD): Using the azetidine ring as a core fragment to build more complex molecules with high affinity and selectivity for specific targets. The azetidine scaffold is a recognized component in compounds with favorable pharmacokinetic properties. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The integration of computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery process. mit.edu For this compound, this approach can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key areas for synergistic research include:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of azetidine derivatives to their biological targets. centralasianstudies.org This can help in understanding structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of azetidine analogues with their biological activity.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs before their synthesis, thereby reducing late-stage attrition. nih.gov Recent research has demonstrated the utility of computational approaches in pre-screening compounds to identify promising candidates for synthesis. mit.edu

Studies on Structure-Metabolism Relationships to Guide Design of Metabolically Stable Analogues

The metabolic stability of a drug candidate is a critical determinant of its clinical success. Understanding the metabolic fate of this compound is crucial for designing more robust analogues. The azetidine ring, in some cases, has been shown to be more metabolically stable than larger heterocyclic rings like pyrrolidine (B122466) or piperidine (B6355638). acs.org

Future investigations should focus on:

In Vitro Metabolic Studies: Incubating the compound with liver microsomes, hepatocytes, and specific drug-metabolizing enzymes (e.g., cytochrome P450s, UGTs) to identify major metabolites. nih.gov

Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the metabolites.

Deuterium (B1214612) Labeling: Strategically replacing hydrogen atoms with deuterium at potential sites of metabolism to slow down metabolic reactions and improve the pharmacokinetic profile.

Structural Modification: Based on the identified metabolic hotspots, modifying the chemical structure to block or hinder metabolic pathways. For instance, an unusual metabolic pathway involving glutathione (B108866) S-transferase-catalyzed ring opening of a spiro-azetidinyl moiety has been reported, highlighting the need for specific metabolic investigations. nih.gov

Investigation of Conformational Dynamics and Their Role in Ligand-Target Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The strained four-membered azetidine ring has distinct conformational properties that can influence its binding affinity and selectivity. researchgate.net

Future research should explore:

Conformational Analysis: Using a combination of NMR spectroscopy and computational methods to study the preferred conformations and ring-puckering of this compound and its derivatives. researchgate.net

Dynamic NMR Studies: Investigating the energy barriers between different conformations and how they are influenced by substituents and the surrounding environment. uniba.itmdpi.comnih.gov

Stereo-Structure-Activity Relationship (SSAR) Studies: Synthesizing and evaluating different stereoisomers of substituted azetidines to understand how the spatial arrangement of atoms affects biological activity. nih.govacs.org The introduction of elements like fluorine can influence the ring pucker and therefore the biological activity. researchgate.net

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of the chemical and biological landscape of this compound, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. What are the established synthetic methodologies for 1-(3,4-Dichlorobenzyl)azetidine, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves nucleophilic substitution between azetidine and 3,4-dichlorobenzyl chloride. Key factors include:

  • Solvent choice : Ester-based solvents (e.g., ethyl acetate) enable low-temperature reactions (0–5°C), improving safety and yield .
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the benzyl chloride .
  • Purification : Chromatography or crystallization ensures high purity (>95%) .
    Yields (65–78%) depend on stoichiometric ratios and reaction time optimization.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, azetidine ring protons at δ 2.8–3.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 257.118) .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated in nickelate complexes with bond angles of 82.8–88.8° .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Enzyme inhibition : IC₅₀ of 0.87 μM against inflammatory kinases via competitive ATP binding .
  • Apoptosis induction : Activates caspases in HeLa cells (IC₅₀ = 2.4 μM) through cytochrome c release .
  • Neuroprotection : Modulates glutamate receptors, reducing oxidative stress in neuroblastoma models .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Continuous reactors improve mixing and thermal control, reducing side products .
  • DoE (Design of Experiments) : Evaluates interactions between variables (e.g., solvent polarity vs. temperature) .
  • Catalyst screening : Pd/C or Raney nickel enhances reductive amination steps (yield increase: 15–20%) .

Q. What strategies address discrepancies in reported biological activities?

Methodological Answer:

  • Metabolomic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may confound assays .
  • Orthogonal assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate target engagement .
  • Structural tuning : Modifying the azetidine ring to pyrrolidine alters steric effects, resolving activity conflicts .

Q. How is this compound applied in proteomics research?

Methodological Answer:

  • Affinity tagging : Serves as a cleavable tag in Strep-tag systems for protein purification. Gentle elution with biotin analogs preserves protein function .
  • MS compatibility : Low molecular weight (257 Da) minimizes interference in tandem MS analysis .
  • Multi-tagging : Combines with His-tags for isolating multiprotein complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.